molecular formula C9H7F3INO2 B1453089 Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate CAS No. 872624-52-7

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Cat. No. B1453089
M. Wt: 345.06 g/mol
InChI Key: ILCBGAMVQYUDFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is a chemical compound with the CAS Number: 872624-52-7 . It has a molecular weight of 345.06 . The IUPAC name for this compound is methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is 1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is a pale-yellow to yellow-brown solid . It should be stored in a refrigerator and shipped at room temperature .

Scientific Research Applications

  • Intermediate in Organic Synthesis

    • Summary of Application : Trifluoromethylpyridines are used as intermediates in organic synthesis . They are used in the development of new organic compounds .
    • Results or Outcomes : The development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
  • Rechargeable Batteries

    • Summary of Application : The increasing demand for rechargeable batteries induces the development of greener and better devices .
    • Results or Outcomes : The development of greener and better rechargeable batteries is an ongoing research topic .

Safety And Hazards

“Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate” is considered hazardous. It has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305, P351, P338 (If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3INO2/c1-16-8(15)4-2-6(13)5(3-7(4)14)9(10,11)12/h2-3H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCBGAMVQYUDFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700956
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

CAS RN

872624-52-7
Record name Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Add a solution of methyl 2-amino-4-trifluoromethylbenzoate (178 g, 812 mmol) in ethanol (3.3 L) to a suspension of iodine (206.1 g, 812 mmol) and silver (II) sulfate (253 g, 812 mmol) in ethanol (5 L) at room temperature under an atmosphere of nitrogen and stir for 2 h. Filter the suspension through a pad of a Celite®, wash the pad with additional ethanol (2 L) and remove the solvents from the combined filtrates under reduced pressure at 40° C. Dissolve the residue in ethyl acetate (7.5 L) and wash with saturated sodium bicarbonate solution (3×1.5 L), water (3×1.5 L) and brine (2 L). Dry the organic phase over anhydrous magnesium sulfate, filter and remove the solvent under reduced pressure to give the title compound as a pale brown crystalline solid (276.0 g, 99%). 1H NMR (300 MHz, CDCl3) δ 8.39 (1H, s), 6.99 (1H, s), 5.93 (2H, s), 3.90 (3 H, s).
Quantity
178 g
Type
reactant
Reaction Step One
Quantity
3.3 L
Type
solvent
Reaction Step One
Quantity
206.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
253 g
Type
catalyst
Reaction Step Two
Yield
99%

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-4-trifluoromethyl-benzoic acid methyl ester (51.5 g, 235 mmol), iodine (55.1 g, 217 mmol) and silver sulfate (73.3 g, 234 mmol) in EtOH (1560 mL) was stirred for 1 h at r.t. under nitrogen. The suspension was then filtered and the filtrate diluted with EtOAc and washed once with a 10% aqueous sodium thiosulfate solution. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 2-amino-5-iodo-4-trifluoromethyl-benzoic acid methyl ester (67.5 g, 196 mmol, 83%) as a brown solid, m.p. 101-103° C., ESI-MS: m/z 346 [M+H]+.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step One
Name
Quantity
1560 mL
Type
solvent
Reaction Step One
Quantity
73.3 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate
Reactant of Route 6
Methyl 2-amino-5-iodo-4-(trifluoromethyl)benzoate

Citations

For This Compound
1
Citations
DL Grand, M Gosling, U Baettig, P Bahra… - Journal of Medicinal …, 2021 - ACS Publications
Mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel are established as the primary causative factor in the devastating lung disease cystic fibrosis (…
Number of citations: 16 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.